N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-7-6-8-16(15(14)2)24-20(27)13-31-23-25-17-11-12-30-21(17)22(28)26(23)18-9-4-5-10-19(18)29-3/h4-10H,11-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQAHTOOTKKARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyphenyl group may enhance solubility relative to ’s 4-isopropylphenyl analog .
Q & A
Basic: What are the key synthetic strategies for preparing this thienopyrimidine-acetamide derivative?
Answer:
Synthesis involves multi-step reactions:
Core formation : Cyclocondensation of substituted thiophene with urea/thiourea derivatives under acidic conditions to form the thieno[3,2-d]pyrimidin-4-one core .
Thioacetamide linkage : Reaction of the core with mercaptoacetic acid derivatives (e.g., 2-chloroacetamide) in the presence of a base (e.g., triethylamine) to introduce the thioether bridge .
Substituent coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 2,3-dimethylphenyl and 2-methoxyphenyl groups .
Critical parameters : Solvent choice (DMF or DCM), temperature control (60–80°C for cyclocondensation), and catalytic systems (e.g., Pd(OAc)₂ for cross-coupling) .
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR : H and C NMR confirm regiochemistry (e.g., δ 10.1 ppm for NHCO in acetamide, δ 4.1 ppm for SCH₂) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~470) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Matches calculated C, H, N, S content (e.g., C: 45.36% observed vs. 45.29% calculated) .
Advanced: What challenges arise in optimizing reaction yields for this compound?
Answer:
Key challenges include:
- Byproduct formation : Competing oxidation of thioether to sulfone during coupling steps; mitigated using inert atmospheres (N₂/Ar) .
- Low solubility : Poor solubility of intermediates in polar solvents necessitates DMF/DMSO for homogeneous reactions .
- Steric hindrance : Bulky substituents (e.g., 2,3-dimethylphenyl) slow cross-coupling; resolved via microwave-assisted synthesis (120°C, 30 min) .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Discrepancies (e.g., enzyme inhibition vs. cytotoxicity) are addressed via:
Dose-response profiling : IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
Off-target assays : Screening against related kinases/proteases to rule out non-specific binding .
Metabolic stability tests : Liver microsome assays to assess compound degradation confounding activity .
Structural analogs : Comparing activity of derivatives (e.g., nitro vs. methoxy substituents) to identify SAR trends .
Basic: What analytical methods are used to assess purity and stability?
Answer:
- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane 3:7) .
- DSC/TGA : Determines thermal stability (decomposition >200°C typical) .
- Accelerated stability studies : 40°C/75% RH for 4 weeks with HPLC monitoring .
Advanced: How to design SAR studies for this compound’s bioactivity?
Answer:
Core modifications : Replace thienopyrimidine with pyridopyrimidine to assess ring size impact .
Substituent variation : Test electron-withdrawing (e.g., NO₂) vs. donating (e.g., OCH₃) groups on phenyl rings .
Linker optimization : Compare thioether (-S-) vs. ether (-O-) bridges on solubility and potency .
Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify key binding residues (e.g., hydrophobic pockets in kinase targets) .
Advanced: What methodologies address poor solubility in biological assays?
Answer:
- Co-solvent systems : ≤1% DMSO in PBS or cell media .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size ~150 nm, PDI <0.2) improves bioavailability .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives .
Basic: How to troubleshoot purification challenges?
Answer:
- Column chromatography : Use gradient elution (hexane → ethyl acetate) for polar byproducts .
- Recrystallization : Ethanol/water (1:3) at 4°C yields high-purity crystals .
- Ion-exchange resins : Remove acidic/basic impurities (e.g., unreacted aniline derivatives) .
Advanced: What computational tools predict binding modes with biological targets?
Answer:
- Molecular docking : AutoDock or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD simulations : GROMACS for stability assessment (50 ns trajectories) .
- QSAR models : CoMFA/CoMSIA to correlate substituent properties with IC₅₀ values .
Basic: What are the storage and handling protocols?
Answer:
- Storage : -20°C in amber vials under argon to prevent oxidation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., thioether formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
